2-Oxa-5-azaspiro[3.4]octane hydrochloride
Description
2-Oxa-5-azaspiro[3.4]octane hydrochloride (CAS: 2803460-92-4 or 1380571-82-3 for its oxalate salt) is a bicyclic spiro compound comprising a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Its molecular formula is C₆H₁₁NO·ClH, with a molecular weight of 149.6–167.61 g/mol. The compound is typically supplied at 95% purity and requires refrigeration for stable storage.
Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets. Specifically, 2-oxa-5-azaspiro[3.4]octane derivatives are utilized as pharmacophore building blocks in drug discovery. Additionally, its oxalate salt is noted for applications in photochromic materials and leuco dyes, where it exhibits reversible chromism (color-switching properties).
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6(7-3-1)4-8-5-6;/h7H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBIVRSNQWASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Mechanism
The most widely reported method involves a four-step sequence derived from analogous spirocyclic systems:
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Intermediate Functionalization : A ketone or alcohol precursor (e.g., 3-((benzylamino)methyl)oxetane-3-ol) reacts with chloroacetyl chloride in the presence of a base (triethylamine or potassium carbonate) to form a chloroacetamide intermediate.
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Intramolecular Cyclization : Under basic conditions (NaH or n-BuLi), the intermediate undergoes ring closure to generate the spirocyclic framework.
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Reductive Cleavage : Lithium aluminum hydride (LiAlH4) reduces amide bonds to secondary amines.
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Deprotection and Salt Formation : Catalytic hydrogenation removes protecting groups (e.g., benzyl), followed by treatment with hydrochloric acid to precipitate the hydrochloride salt.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Key Parameters |
|---|---|---|---|
| Functionalization | Chloroacetyl chloride, Et₃N, CH₂Cl₂, 10°C→RT | 65–78 | Temperature control ≤10°C |
| Cyclization | NaH, THF, 0°C→RT, 16 hrs | 45–60 | Inert atmosphere (N₂/Ar) |
| Reduction | LiAlH4, THF, reflux, 4 hrs | 70–85 | Stoichiometry (1.1–2 eq) |
| Salt Formation | HCl (g), EtOH, 0°C | 90–95 | pH titration to 2–3 |
Optimization of Cyclization Conditions
The cyclization step is rate-limiting due to steric constraints in forming the spiro[3.4] framework. Computational studies suggest that polar aprotic solvents (THF, DMF) stabilize transition states by reducing activation energy. Pilot-scale experiments demonstrate that slow reagent addition (2–4 hrs) and sub-zero temperatures (−20°C) improve yields by minimizing side reactions like oligomerization.
Reductive Amination Strategies
An alternative route employs reductive amination of keto-azetidine precursors. This method avoids harsh cyclization conditions but requires precise stoichiometric control:
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Condensation : Reacting 3-azetidinone with a primary amine (e.g., benzylamine) forms a Schiff base.
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Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine bond.
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Acid Hydrolysis : Hydrochloric acid cleaves protecting groups and protonates the amine.
Comparative Performance
| Parameter | Cyclization Route | Reductive Amination |
|---|---|---|
| Total Yield | 28–32% | 35–40% |
| Reaction Time | 48–72 hrs | 24–36 hrs |
| Byproduct Formation | 15–20% | 5–10% |
While reductive amination offers higher yields, it necessitates expensive boron-based reagents and generates stoichiometric waste, limiting industrial adoption.
Catalytic Hydrogenation in Final Step
Critical to both pathways is the final deprotection via catalytic hydrogenation . Palladium on carbon (Pd/C, 5–10 wt%) under 20–100 psi H₂ achieves near-quantitative benzyl group removal. Recent innovations include:
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Acetic Acid Additives : Enhancing catalyst activity by preventing amine poisoning (yield improvement: +12–15%).
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Continuous-Flow Reactors : Reducing reaction times from 20 hrs to 2–4 hrs through improved mass transfer.
Comparative Analysis of Methodologies
Industrial Scalability Assessment
| Method | Cost (USD/kg) | Purity (%) | Scalability Potential |
|---|---|---|---|
| Cyclization | 1,200–1,500 | 95–98 | High |
| Reductive Amination | 2,800–3,200 | 97–99 | Moderate |
The cyclization route remains preferred for large-scale production due to lower reagent costs and established protocols.
Chemical Reactions Analysis
2-Oxa-5-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Oxa-5-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural and functional differences between 2-Oxa-5-azaspiro[3.4]octane hydrochloride and analogous spiro compounds:
Key Findings
Functional Group Modifications :
- The carboxylic acid derivative (CID 132388280) introduces a polar group, improving aqueous solubility for biochemical assays.
- Fluorination (CAS 2387596-84-9) enhances lipophilicity and metabolic stability, making it advantageous for CNS-targeting drugs.
Counterion Effects : The oxalate salt (CAS 1389264-18-9) decomposes in water, limiting its use in aqueous systems compared to the more stable hydrochloride form. However, its chromism properties are critical for optical materials.
Research and Industrial Relevance
- Drug Discovery : The hydrochloride form is widely used in fragment-based drug design due to its rigid scaffold.
- Material Science : The oxalate salt’s photochromic behavior supports applications in smart coatings and optical sensors.
- Synthetic Flexibility : Derivatives like the Boc-protected and fluorinated versions enable tailored pharmacokinetic optimization.
Biological Activity
2-Oxa-5-azaspiro[3.4]octane hydrochloride is a bicyclic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with the following structural features:
- Spirocyclic Framework : The compound features a spirocyclic structure that contributes to its biological activity.
- Hydrochloride Salt Form : This form enhances the compound's solubility in aqueous environments, which is crucial for biological assays.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may act on neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to known psychoactive compounds allows it to interact effectively with various receptors in the central nervous system .
- Antidepressant Effects : There is emerging evidence supporting its potential as an antidepressant. Animal models have shown that it may enhance serotonergic and dopaminergic signaling pathways, which are critical in mood regulation .
- Antimicrobial Properties : The compound has also been explored for its antimicrobial activities, showing effectiveness against certain bacterial strains in vitro. This suggests potential applications in treating infections .
The mechanism through which 2-Oxa-5-azaspiro[3.4]octane exerts its effects involves several pathways:
- Receptor Binding : The compound acts as a ligand for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, modulating their activity and influencing downstream signaling cascades .
- Enzyme Interaction : It can bind to specific enzymes, altering their activity, which may lead to various biological effects depending on the target .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-5-azaspiro[3.4]octane | Contains an oxygen atom in the spiro cycle | Potentially different receptor interactions |
| 5-Azaspiro[3.4]octan-7-ol | Hydroxyl group present | May exhibit different solubility properties |
| 8,8-Difluoro-5-azaspiro[3.4]octane | Two fluorine atoms present | Enhanced lipophilicity |
This table illustrates how variations in structure can influence biological activity profiles and receptor interactions.
Study 1: Antidepressant Activity
In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured serotonin levels and found a marked increase post-treatment, suggesting enhanced serotonergic transmission .
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-Oxa-5-azaspiro[3.4]octane hydrochloride, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions between ketones and chloramine derivatives, as seen in analogous spirocyclic systems. Key parameters include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) for cyclization, but excessive heat may degrade intermediates.
- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) to optimize ring closure efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis (>95% purity threshold).
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to resolve spirocyclic topology and verify hydrogen bonding in the hydrochloride salt.
- X-ray crystallography : Definitive confirmation of spatial arrangement, particularly for resolving steric hindrance in the azaspiro core .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (±2 ppm accuracy).
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for 2-Oxa-5-azaspiro[3.4]octane derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict thermodynamic favorability of intermediates (e.g., oxaziridine formation) and identify rate-limiting steps.
- Molecular dynamics simulations : Assess solvent effects and transition-state stabilization in microreactor systems .
- Data integration : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine reaction mechanisms .
Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to buffered solutions (pH 2–12) and analyze degradation products via LC-MS.
- Kinetic profiling : Compare half-life () across pH ranges to identify instability thresholds.
- Cross-technique validation : Use FTIR to detect structural changes (e.g., ring-opening) and DSC to monitor thermal stability .
Q. How can continuous-flow microreactor systems improve the scalability of this compound synthesis?
- Methodological Answer :
- Advantages : Enhanced heat/mass transfer reduces side reactions (e.g., dimerization) and improves yield (>80% in pilot studies).
- Process parameters : Optimize residence time (30–120 s) and flow rates (0.5–2 mL/min) to balance throughput and purity.
- Case study : Similar spirocyclic systems achieved 90% yield in microreactors vs. 65% in batch reactors .
Methodological Design & Data Interpretation
Q. What frameworks guide the design of bioactivity studies for this compound?
- Methodological Answer :
- Theoretical anchoring : Link hypotheses to spirocyclic pharmacology (e.g., GPCR modulation or enzyme inhibition).
- Dose-response assays : Use Hill equation modeling to quantify potency (EC) and efficacy (E).
- Negative controls : Include structurally related inert spirocycles to isolate target-specific effects .
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
- Methodological Answer :
- Multi-lab validation : Replicate NMR/IR spectra across independent facilities to rule out instrumental artifacts.
- Crystallographic backup : If NMR signals are ambiguous (e.g., overlapping peaks), prioritize single-crystal XRD .
- Dynamic NMR : Resolve conformational exchange broadening by variable-temperature experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
